molecular formula C17H22N4O B13619208 (1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide CAS No. 1638588-94-9

(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B13619208
CAS No.: 1638588-94-9
M. Wt: 298.4 g/mol
InChI Key: HKKUYICHOOHPHK-ONXXMXGDSA-N
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Description

(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure combined with an indazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3-azabicyclo[3.1.0]hexane core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the indazole moiety: This step involves the coupling of the indazole derivative with the bicyclic core under specific conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final coupling reaction: The final step involves the coupling of the intermediate with the carboxamide group, typically using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it useful in research related to signal transduction and cellular communication.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate

Uniqueness

Compared to similar compounds, (1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide stands out due to its unique bicyclic structure combined with an indazole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1638588-94-9

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

(1S,5R)-N-[2-(1-methylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C17H22N4O/c1-17(2,19-16(22)14-11-8-18-9-12(11)14)15-10-6-4-5-7-13(10)21(3)20-15/h4-7,11-12,14,18H,8-9H2,1-3H3,(H,19,22)/t11-,12+,14?

InChI Key

HKKUYICHOOHPHK-ONXXMXGDSA-N

Isomeric SMILES

CC(C)(C1=NN(C2=CC=CC=C21)C)NC(=O)C3[C@H]4[C@@H]3CNC4

Canonical SMILES

CC(C)(C1=NN(C2=CC=CC=C21)C)NC(=O)C3C4C3CNC4

Origin of Product

United States

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